molecular formula C17H21NO3S B12192716 (2-Ethylphenyl)[(4-methoxy-2,5-dimethylphenyl)sulfonyl]amine

(2-Ethylphenyl)[(4-methoxy-2,5-dimethylphenyl)sulfonyl]amine

Cat. No.: B12192716
M. Wt: 319.4 g/mol
InChI Key: LQFRYFGDKCUCRL-UHFFFAOYSA-N
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Description

(2-Ethylphenyl)[(4-methoxy-2,5-dimethylphenyl)sulfonyl]amine is an organic compound that features a sulfonyl amine group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Ethylphenyl)[(4-methoxy-2,5-dimethylphenyl)sulfonyl]amine typically involves a multi-step process. One common method includes the reaction of 2-ethylphenylamine with 4-methoxy-2,5-dimethylbenzenesulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions

(2-Ethylphenyl)[(4-methoxy-2,5-dimethylphenyl)sulfonyl]amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfonic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or other reduced products.

    Substitution: The sulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Alkyl halides, acyl chlorides, polar aprotic solvents.

Major Products Formed

    Oxidation: Sulfonic acids, oxidized derivatives.

    Reduction: Amines, reduced derivatives.

    Substitution: Various substituted sulfonyl amines.

Scientific Research Applications

(2-Ethylphenyl)[(4-methoxy-2,5-dimethylphenyl)sulfonyl]amine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of (2-Ethylphenyl)[(4-methoxy-2,5-dimethylphenyl)sulfonyl]amine involves its interaction with specific molecular targets. The sulfonyl amine group can form hydrogen bonds and other interactions with enzymes or receptors, leading to modulation of their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (2-Ethylphenyl)sulfonylamine: Lacks the methoxy and dimethyl groups, leading to different chemical properties and reactivity.

    (4-Methoxy-2,5-dimethylphenyl)sulfonylamine: Lacks the ethyl group, resulting in variations in its chemical behavior and applications.

Uniqueness

(2-Ethylphenyl)[(4-methoxy-2,5-dimethylphenyl)sulfonyl]amine is unique due to the presence of both the ethyl and methoxy-dimethyl groups, which confer distinct chemical properties and potential applications. The combination of these functional groups allows for specific interactions and reactivity that are not observed in similar compounds.

Properties

Molecular Formula

C17H21NO3S

Molecular Weight

319.4 g/mol

IUPAC Name

N-(2-ethylphenyl)-4-methoxy-2,5-dimethylbenzenesulfonamide

InChI

InChI=1S/C17H21NO3S/c1-5-14-8-6-7-9-15(14)18-22(19,20)17-11-12(2)16(21-4)10-13(17)3/h6-11,18H,5H2,1-4H3

InChI Key

LQFRYFGDKCUCRL-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1NS(=O)(=O)C2=CC(=C(C=C2C)OC)C

Origin of Product

United States

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